molecular formula C15H21F3N4OS B7543269 N-(3-methoxypropyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide

N-(3-methoxypropyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide

Cat. No.: B7543269
M. Wt: 362.4 g/mol
InChI Key: IUPANAGPMZMFDC-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide is a complex organic compound with a unique structure that includes a piperazine ring, a trifluoromethyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide typically involves multiple steps, starting with the preparation of the piperazine ring and the introduction of the trifluoromethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely depending on the desired outcome, but they often involve controlled temperatures, pressures, and pH levels to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may have potential as a biochemical probe or as a tool for studying specific biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: The compound’s unique properties may make it useful in various industrial applications, such as in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which N-(3-methoxypropyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These interactions may include binding to receptors or enzymes, modulating their activity, and influencing various cellular processes. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-methoxypropyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide include other piperazine derivatives and compounds with trifluoromethyl and pyridine groups. Examples include:

  • This compound
  • 4-(trifluoromethyl)pyridine derivatives
  • Piperazine-1-carbothioamide derivatives

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which may confer specific properties and advantages in various applications. Its trifluoromethyl group, for example, can enhance its stability and reactivity, while the piperazine ring may provide specific binding interactions with biological targets.

Properties

IUPAC Name

N-(3-methoxypropyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F3N4OS/c1-23-10-2-5-19-14(24)22-8-6-21(7-9-22)13-4-3-12(11-20-13)15(16,17)18/h3-4,11H,2,5-10H2,1H3,(H,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPANAGPMZMFDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=S)N1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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